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molecular formula C15H28N2O3 B1391395 tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate CAS No. 873537-63-4

tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate

Cat. No. B1391395
M. Wt: 284.39 g/mol
InChI Key: NTMDQWLDGSQTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

Tert-butyl piperidin-4-ylcarbamate (45.00 g, 225 mmol) and dihydro-2H-pyran-4(3H)-one (24.74 g, 247 mmol) were added to dichloromethane (1000 mL). Sodium triacetoxyborohydride (61.90 g, 292 mmol) was added, and the solution was stirred at room temperature for 16 hours. The solution was extracted with 1M sodium hydroxide and dried over anhydrous sodium sulfate. The solution was filtered and concentrated and purified by flash column chromatography on silica gel with 10% methanol (in dichloromethane) increasing to 20% methanol (in dichloromethane).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
24.74 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:3][CH2:2]1.[O:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[O:15]1[CH2:20][CH2:19][CH:18]([N:1]2[CH2:2][CH2:3][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])[CH2:5][CH2:6]2)[CH2:17][CH2:16]1 |f:2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
24.74 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
61.9 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 1M sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel with 10% methanol (in dichloromethane)
TEMPERATURE
Type
TEMPERATURE
Details
increasing to 20% methanol (in dichloromethane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O1CCC(CC1)N1CCC(CC1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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